![molecular formula C17H22N2O5 B5215121 Ethyl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 219814-76-3](/img/structure/B5215121.png)
Ethyl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Ethyl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with urea or thiourea under acidic conditions. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
2,3-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutanoate: A structurally related compound with different reactivity.
Uniqueness
Ethyl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its tetrahydropyrimidine ring and the presence of both dimethoxyphenyl and ethyl ester groups. These structural features confer distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
Ethyl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound with significant potential in medicinal chemistry. With a molecular formula of and a molecular weight of 334.4 g/mol, this compound has been the subject of various studies focusing on its biological activity.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antioxidant Activity
- Studies have demonstrated that tetrahydropyrimidine derivatives exhibit antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
2. Antimicrobial Activity
- Research indicates that compounds similar to this compound show promising antimicrobial effects against various pathogens. This is attributed to the presence of the tetrahydropyrimidine ring which enhances membrane permeability and disrupts bacterial cell walls .
3. Cytotoxicity and Cancer Research
- Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and biological interactions.
Structural Feature | Effect on Activity |
---|---|
Methoxy Groups | Increase lipophilicity and antioxidant activity |
Tetrahydropyrimidine Core | Essential for cytotoxic and antimicrobial properties |
Case Studies
Case Study 1: Antioxidant Evaluation
In a study evaluating various tetrahydropyrimidine derivatives, this compound was tested for its ability to scavenge DPPH radicals. Results indicated a significant reduction in radical concentration compared to control samples .
Case Study 2: Antimicrobial Testing
Another research effort focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones indicating effective antimicrobial activity .
Research Findings
Recent findings highlight the following aspects regarding the biological activity of this compound:
- IC50 Values : In vitro studies reported IC50 values ranging from 10 µM to 30 µM for various biological activities including antioxidant and cytotoxic effects .
- Mechanisms of Action : The mechanisms underlying its biological activities include radical scavenging ability and potential interference with cellular signaling pathways involved in apoptosis and cell proliferation .
Properties
IUPAC Name |
ethyl 6-(2,3-dimethoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-6-24-16(20)13-10(2)19(3)17(21)18-14(13)11-8-7-9-12(22-4)15(11)23-5/h7-9,14H,6H2,1-5H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGBMBPGCHXGLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=C(C(=CC=C2)OC)OC)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301121048 | |
Record name | Ethyl 4-(2,3-dimethoxyphenyl)-1,2,3,4-tetrahydro-1,6-dimethyl-2-oxo-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301121048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219814-76-3 | |
Record name | Ethyl 4-(2,3-dimethoxyphenyl)-1,2,3,4-tetrahydro-1,6-dimethyl-2-oxo-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219814-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(2,3-dimethoxyphenyl)-1,2,3,4-tetrahydro-1,6-dimethyl-2-oxo-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301121048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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